Biotine-PEG7-Amine

Vue d'ensemble

Description

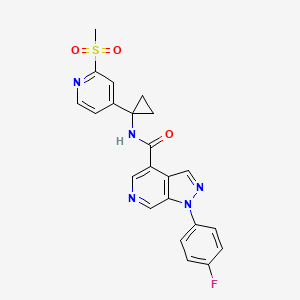

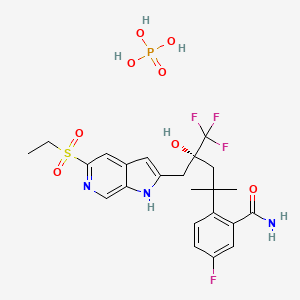

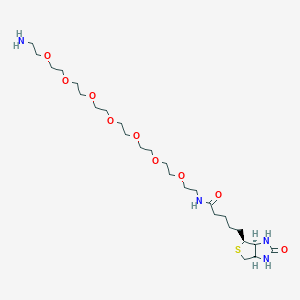

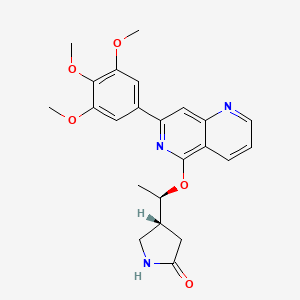

Biotin-PEG7-Amine is a compound with the molecular formula C26H50N4O9S . It is a biotin PEG reagent that is reactive with NHS ester or with carboxylic acid in the presence of EDC or HATU activator . It contains two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Synthesis Analysis

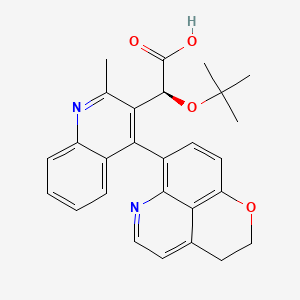

Biotin-PEG7-Amine is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . The exact synthesis process is not detailed in the available sources.Molecular Structure Analysis

The molecular weight of Biotin-PEG7-Amine is 594.8 g/mol . The IUPAC name is 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide .Physical And Chemical Properties Analysis

The physical and chemical properties of Biotin-PEG7-Amine include a molecular weight of 594.8 g/mol . The compound has a density of 1.151±0.06 g/cm3 and a boiling point of 785.9±60.0 °C . The exact melting point and flash point are not provided in the available sources .Applications De Recherche Scientifique

Réactif de biotinylation

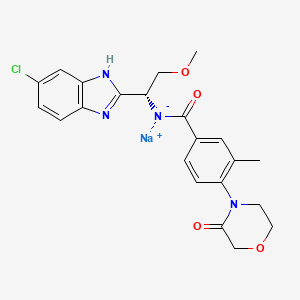

La Biotine-PEG7-Amine sert de réactif de biotinylation {svg_1}. Elle se lie au C-terminus des peptides et aux groupes d'acides carboxyliques sur les résidus d'aspartate ou de glutamate {svg_2}. Cette propriété la rend utile dans diverses analyses biochimiques qui nécessitent la fixation de la biotine à une protéine ou un peptide spécifique.

Bras d'espacement

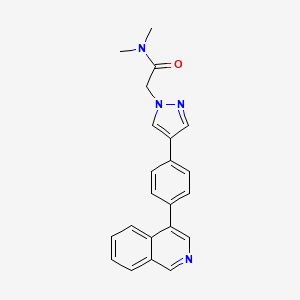

Le composé contient un long bras d'espacement (7 PEG) {svg_3}. Ce bras d'espacement est bénéfique dans les applications où une plus grande distance entre la biotine et son partenaire de liaison est souhaitée. Il peut contribuer à réduire l'encombrement stérique et à améliorer l'accessibilité des molécules biotinylées.

Réticulation

La this compound nécessite un agent de réticulation tel que l'EDC {svg_4}. Cela la rend appropriée pour les applications de réticulation où la fixation covalente de deux biomolécules est requise.

Recherche en biosynthèse

La this compound peut être utilisée en recherche en biosynthèse {svg_5}. La biotine agissant comme un cofacteur crucial dans les processus métaboliques centraux des acides gras, des acides aminés et des glucides, l'étude de sa biosynthèse peut fournir des informations précieuses sur ces voies métaboliques {svg_6}.

Production biotechnologique

Le composé a des applications significatives dans la production biotechnologique {svg_7}. La production microbienne de biotine offre une alternative écologiquement durable à la synthèse chimique, et la this compound peut jouer un rôle dans l'optimisation de ce processus {svg_8}.

Applications thérapeutiques

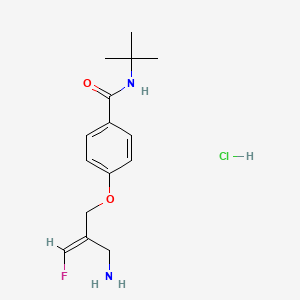

La this compound peut être utilisée dans des applications thérapeutiques {svg_9}. La biotine est utilisée pour traiter diverses affections, notamment l'eczéma aigu et chronique, la dermatite de contact et le diabète {svg_10}. La this compound, avec sa capacité à lier la biotine à d'autres molécules, peut potentiellement améliorer la délivrance de la biotine dans ces contextes thérapeutiques.

Safety and Hazards

Biotin-PEG7-Amine is not classified as a hazard . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . The same procedure applies to eye contact . In case of inhalation, remove to fresh air and seek medical attention if symptoms persist . If ingested, wash out the mouth with copious amounts of water for at least 15 minutes and seek medical attention .

Mécanisme D'action

Target of Action

Biotin-PEG7-Amine is a biotinylation reagent that binds the C-terminus of peptides and carboxylic acid groups on aspartate or glutamate residues . It is reactive with NHS ester or with carboxylic acid in the presence of EDC or HATU activator .

Mode of Action

Biotin-PEG7-Amine is a polyethylene glycol (PEG)-based PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation by the proteasome. The Biotin-PEG7-Amine compound can be used in the synthesis of a series of PROTACs .

Biochemical Pathways

The biochemical pathways affected by Biotin-PEG7-Amine are those involving the proteins it targets for degradation. By binding to these proteins and marking them for degradation, it can disrupt their normal functions and alter the biochemical pathways they are involved in .

Pharmacokinetics

As a peg-based compound, it is likely to have good solubility and stability, which can enhance its bioavailability .

Result of Action

The result of Biotin-PEG7-Amine’s action is the degradation of its target proteins. This can lead to changes in cellular processes and functions, depending on the roles of the degraded proteins .

Action Environment

The action of Biotin-PEG7-Amine can be influenced by various environmental factors. For example, the presence of EDC or HATU activator is necessary for it to react with NHS ester or carboxylic acid . Additionally, the stability and efficacy of Biotin-PEG7-Amine may be affected by factors such as temperature and pH .

Analyse Biochimique

Biochemical Properties

Biotin-PEG7-Amine is a biotin PEG reagent that is reactive with NHS ester or with carboxylic acid in the presence of EDC or HATU activator . This suggests that Biotin-PEG7-Amine can interact with enzymes, proteins, and other biomolecules that contain NHS ester or carboxylic acid groups. The nature of these interactions is likely covalent bonding, facilitated by the EDC or HATU activator .

Cellular Effects

It is known that biotin, a component of Biotin-PEG7-Amine, plays a crucial role in cellular functions such as cell signaling pathways, gene expression, and cellular metabolism . Therefore, it is plausible that Biotin-PEG7-Amine may influence these cellular processes.

Molecular Mechanism

It is known that Biotin-PEG7-Amine can react with NHS ester or carboxylic acid in the presence of EDC or HATU activator . This suggests that Biotin-PEG7-Amine may exert its effects at the molecular level through binding interactions with biomolecules that contain NHS ester or carboxylic acid groups.

Temporal Effects in Laboratory Settings

It is known that Biotin-PEG7-Amine is reactive with NHS ester or with carboxylic acid in the presence of EDC or HATU activator . This suggests that the effects of Biotin-PEG7-Amine may change over time depending on the presence and concentration of these reactants.

Dosage Effects in Animal Models

It is known that biotin, a component of Biotin-PEG7-Amine, is an essential nutrient for animals . Therefore, it is plausible that the effects of Biotin-PEG7-Amine may vary with dosage in animal models.

Metabolic Pathways

Biotin-PEG7-Amine is likely involved in metabolic pathways related to biotin, a component of the compound . Biotin serves as an essential co-enzyme for five specific carboxylases and is crucial to glucose and lipid utilization in cellular energy production . Therefore, Biotin-PEG7-Amine may interact with these enzymes and affect metabolic flux or metabolite levels.

Transport and Distribution

It is known that biotin, a component of Biotin-PEG7-Amine, is primarily transported from the intestine by the sodium-dependent multi-vitamin transporter (SMVT) . Therefore, it is plausible that Biotin-PEG7-Amine may be transported and distributed in a similar manner.

Subcellular Localization

Given that biotin, a component of Biotin-PEG7-Amine, serves as an essential co-enzyme for specific carboxylases , it is plausible that Biotin-PEG7-Amine may be localized to the same subcellular compartments as these enzymes.

Propriétés

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H50N4O9S/c27-5-7-33-9-11-35-13-15-37-17-19-39-20-18-38-16-14-36-12-10-34-8-6-28-24(31)4-2-1-3-23-25-22(21-40-23)29-26(32)30-25/h22-23,25H,1-21,27H2,(H,28,31)(H2,29,30,32)/t22-,23-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRGIYGOBSBFLMX-LSQMVHIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H50N4O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801105798 | |

| Record name | (3aS,4S,6aR)-N-(23-Amino-3,6,9,12,15,18,21-heptaoxatricos-1-yl)hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801105798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1334172-76-7 | |

| Record name | (3aS,4S,6aR)-N-(23-Amino-3,6,9,12,15,18,21-heptaoxatricos-1-yl)hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1334172-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3aS,4S,6aR)-N-(23-Amino-3,6,9,12,15,18,21-heptaoxatricos-1-yl)hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801105798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(1,3-Dioxan-2-yl)-1,2,3,4-tetrahydro-8-hydroxy-5H-[1]benzopyrano[3,4-c]pyridin-5-one](/img/structure/B606067.png)

![5-hydroxy-8-(1-hydroxy-2-(2-methyl-1-o-tolylpropan-2-ylamino)ethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B606075.png)

![1-(2-ethoxyethyl)-6-oxo-N-[5-[3-pyridin-3-yl-5-(trifluoromethyl)pyrazol-1-yl]pyridin-2-yl]pyridine-3-carboxamide](/img/structure/B606076.png)

![4-[[[5-(2-ethoxycarbonyl-1H-indol-5-yl)-1-methylpyrazole-3-carbonyl]amino]methyl]benzoic acid](/img/structure/B606084.png)